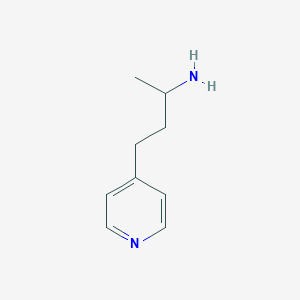
4-Pyridinepropanamine,alpha-methyl-(9CI)
説明
4-(3-Aminobutyl)pyridine is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound consists of a pyridine ring substituted with a 3-aminobutyl group, making it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminobutyl)pyridine typically involves the reaction of pyridine with 3-aminobutyl halides under basic conditions. One common method is the nucleoph
生物活性
4-Pyridinepropanamine, alpha-methyl-(9CI), also known as 4-aminopyridine (4-AP), is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
4-AP is an organic compound with the formula CHN. It is a pyridine derivative characterized by an amino group at the 4-position. Its structural formula is as follows:
The primary mechanism of action of 4-AP involves the blockade of voltage-gated potassium channels. By inhibiting these channels, 4-AP prolongs action potentials in neurons and enhances neurotransmitter release at synapses. This property is particularly beneficial in conditions where neuronal conduction is impaired, such as multiple sclerosis (MS) and spinal cord injuries.
Key Mechanisms:
- Potassium Channel Blockade : Increases action potential duration and neurotransmitter release.
- Calcium Channel Activation : Enhances synaptic function by increasing intracellular calcium levels independently of potassium channel activity.
1. Neurological Effects
4-AP has been extensively studied for its effects on neurological disorders. It has shown efficacy in improving walking ability in patients with MS by enhancing nerve conduction.
- Clinical Findings : A long-term study indicated that 80-90% of MS patients who initially responded to 4-AP maintained benefits over time, although it does not halt disease progression .
2. Convulsant Activity
Due to its ability to increase neuronal excitability, 4-AP is also utilized in research to induce seizures in animal models. This property aids in evaluating potential antiseizure medications .
3. Reversal of Tetrodotoxin Poisoning
Research has demonstrated that 4-AP can reverse the effects of tetrodotoxin poisoning in animal models, although its effectiveness in humans remains unverified .
Case Study 1: Multiple Sclerosis
A clinical trial involving MS patients treated with 4-AP showed a response rate between 29.5% to 80%. Patients reported significant improvements in mobility and overall quality of life .
Case Study 2: Spinal Cord Injury
Patients with spinal cord injuries receiving 4-AP therapy exhibited enhancements in sensory and motor functions, alongside reductions in spasticity and pain levels .
Research Findings
Recent studies have explored various analogs and derivatives of 4-AP to enhance its biological activity:
特性
IUPAC Name |
4-pyridin-4-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-8H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMKQKKMDYLMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













